Sodium 2-(1,3-benzothiazol-2-yl)acetate
Overview
Description
Sodium 2-(1,3-benzothiazol-2-yl)acetate: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing benzothiazole derivatives involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently.
Microwave-Accelerated Condensation: Another method involves the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide. This method is advantageous due to its operational simplicity and high yields.
Industrial Production Methods: Industrial production of sodium 2-(1,3-benzothiazol-2-yl)acetate often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(1,3-benzothiazol-2-yl)acetate can undergo oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound is employed as a fluorescent probe for the detection of analytes in chemical and biological systems.
Biology:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical research.
Bacterial Detection: The compound is used in assays for detecting bacterial activity due to its fluorescent properties.
Medicine:
Anti-Tumor Agents: Benzothiazole derivatives, including this compound, have shown potential as anti-tumor agents.
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals.
Industry:
Dye Manufacturing: It is used in the production of dyes and pigments due to its stable chemical structure.
Rubber Vulcanization: The compound serves as an accelerator in the sulfur vulcanization of rubber.
Mechanism of Action
The mechanism of action of sodium 2-(1,3-benzothiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. For example, it may inhibit β-D-galactosidase activity, which is crucial for bacterial detection . Additionally, its fluorescent properties allow it to act as a probe for detecting specific analytes in biological systems .
Comparison with Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Mercaptobenzothiazole: Another benzothiazole derivative with applications in rubber vulcanization.
2-Substituted Benzothiazoles: Compounds with various substituents on the benzothiazole ring, used in different industrial and research applications.
Uniqueness: Sodium 2-(1,3-benzothiazol-2-yl)acetate is unique due to its combination of a benzothiazole ring with a sodium acetate group. This structure imparts specific chemical properties, such as solubility in water and reactivity with various reagents, making it versatile for multiple applications.
Properties
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXCRJSWFJJURL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796883-68-6 | |
Record name | sodium 2-(1,3-benzothiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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